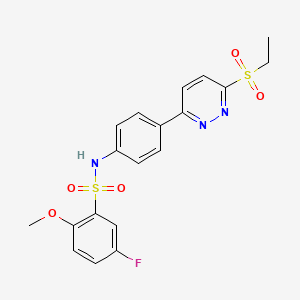

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

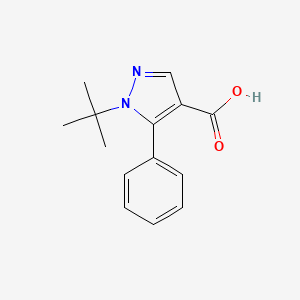

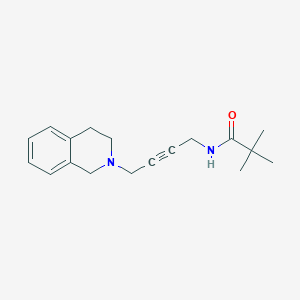

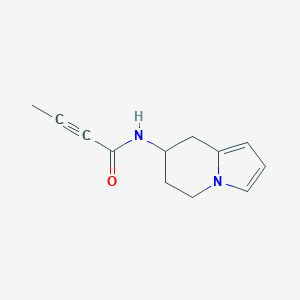

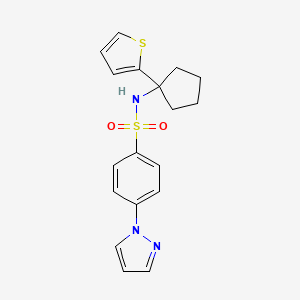

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the benzenesulfonamide group, and the various substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridazine ring and the various functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, and the pyridazine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might increase its water solubility, while the aromatic rings might contribute to its stability.Scientific Research Applications

Tubulin Polymerization Inhibition

Sulfonamide derivatives, including N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide, have been identified as inhibitors of tubulin polymerization, a critical process in cell division. These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics essential for mitotic spindle formation, thereby halting cell division and exhibiting antitumor activity. The binding induces conformational changes in tubulin, as evidenced by the quenching of intrinsic tryptophan fluorescence, without affecting the GTPase activity, contrasting with colchicine's mode of action (Banerjee et al., 2005).

Antitumor Activity

Research on substituted indazole derivatives, including similar sulfonamide structures, has demonstrated significant antiproliferative and apoptotic activities against various human tumor cell lines. These compounds have been found to induce cell cycle arrest and apoptosis in a dose-dependent manner, highlighting their potential as antitumor agents. The molecular mechanism may involve interactions with the microtubule network, indicating a diverse therapeutic application spectrum for such sulfonamides (Abbassi et al., 2014).

COX-2 Inhibition

In the quest for novel anti-inflammatory agents, certain sulfonamide derivatives have been synthesized and evaluated for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition represents a potential therapeutic approach for treating conditions like rheumatoid arthritis and osteoarthritis. The introduction of specific functional groups in these compounds, such as fluorine atoms, has been shown to enhance selectivity and potency, leading to the identification of promising candidates for further clinical development (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives are well known for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological and pathological processes. This inhibition has implications for treating conditions such as glaucoma, edema, and certain neurological disorders. Research into novel sulfonamide compounds has led to the identification of inhibitors with selectivity for specific carbonic anhydrase isoforms, which could lead to targeted therapies with reduced side effects (Gul et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyridazine derivatives have been studied for a range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O5S2/c1-3-29(24,25)19-11-9-16(21-22-19)13-4-7-15(8-5-13)23-30(26,27)18-12-14(20)6-10-17(18)28-2/h4-12,23H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFECOSHLKPPIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2767204.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)

![4-Fluoro-3-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767211.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767215.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2767218.png)

![3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2767219.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767220.png)